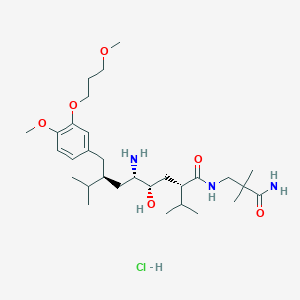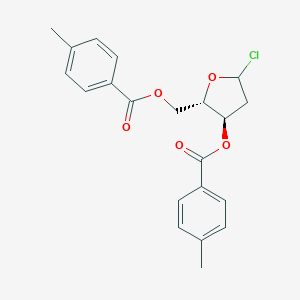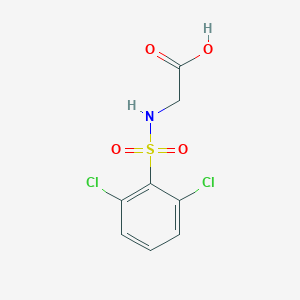
(2,6-Dichloro-benzenesulfonylamino)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonylamino-acetic acid derivatives involves various strategies that are aimed at enhancing the conformational stability and chemical reactivity of these compounds. Notable among these methods is the synthesis of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its analogs, which showcase significant conformational differences attributed to intramolecular aromatic π-π stacking and short C-H⋯O interactions (Khan et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through X-ray crystallography, revealing intricate details of their conformational preferences and intermolecular interactions. The L-tyrosine cores of the molecules display significant conformational variability, with structures organized as molecular crystals cross-linked by hydrogen bonds of the C-H⋯O type (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving (2,6-Dichloro-benzenesulfonylamino)-acetic acid derivatives are diverse and include aza-Darzens-type reactions leading to the formation of stable compounds with potential as intermediates for further chemical transformations (Giubellina et al., 2006).
Scientific Research Applications
1. Hydrophobic Modification of Polysaccharides
- Summary of Application : The hydrophobic modification of polysaccharides and the construction and properties of their micelles have applications in the field of biomedicine . Polysaccharides have wide sources, excellent biocompatibility, and non-toxicity . They can be surface-modified or functionalized to have targeting ability through specific sugar parts .
- Methods of Application : The review focuses on the hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine .
- Results or Outcomes : The amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
2. Use of 2,6-Dichlorophenolindophenol in Photosynthesis Studies
- Summary of Application : 2,6-dichlorophenolindophenol (DCPIP) is a redox indicator widely used to study electron transfer reactions in biological systems, including in the process of photosynthesis .
- Methods of Application : DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation . Upon reduction, the DCPIP is discolored .
- Results or Outcomes : The study investigated the pH-dependence of DCPIP reduction rate in the presence of the photosystem II (PSII) at two wavelengths: 522 nm (isobestic DCPIP point) and 600 nm (near the absorption maximum of the deprotonated “blue” form) .
3. Applications of Nanozymes for Organic Pollutants
- Summary of Application : Nanozymes, nanomaterials with enzyme-like activities, have become popular in recent years for the efficient detection and removal of organic pollutants . They possess the advantages of low cost, mass production, and high stability .
- Methods of Application : This review focuses on recent advances and challenges in the applications of nanozymes for the efficient detection and removal of organic pollutants . Four typical types of nanozymes including peroxidase-like nanozymes, oxidase-like nanozymes, catalase-like nanozymes, and superoxide dismutase-like nanozymes are comprehensively evaluated .
- Results or Outcomes : The review provides a promising and comprehensive environmental perspective on the latest nanozyme-related techniques in the detection and removal of organic pollutants .
4. Applications of Silica-Based Nanoparticles
- Summary of Application : Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Methods of Application : The review discusses the recent progress in the fabrication of functionalized silica nanoparticles and their attractive applications that have been extensively highlighted .
- Results or Outcomes : The applications of functionalized silica nanoparticles have been selected for demonstrating the role of the surface modification step on the various properties of the silica surface .
5. Use of Ester Derivatives of 2,6-Dichloroisonicotinic Acid
- Summary of Application : Ester derivatives of 2,6-dichloroisonicotinic acid have been tested for their phytotoxic effect and their ability to reduce necrotic areas caused by a viral infection on plants .
- Methods of Application : The ester derivatives were applied to plants via spraying and watering .
- Results or Outcomes : The application of these ester derivatives resulted in a reduction of necrotic areas caused by a viral infection on plants .
6. Proteomics Research
- Summary of Application : (2,6-Dichloro-benzenesulfonylamino)-acetic acid is used in proteomics research .
- Methods of Application : The compound is used in various experimental procedures in the field of proteomics .
- Results or Outcomes : The outcomes of these experiments contribute to the understanding of protein structures and functions .
7. Nanomedicine
- Summary of Application : Scientists are harnessing the applications of nanotechnology in diagnosis, treatment, and prevention of diseases .
- Methods of Application : This involves the design of medical tools and processes for the new generation of medical scientists .
- Results or Outcomes : The use of nanotechnology in medicine has shown beneficial aspects and has the potential to revolutionize healthcare .
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMUGYJNLHEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351332 | |
| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,6-Dichloro-benzenesulfonylamino)-acetic acid | |
CAS RN |
19818-06-5 | |
| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





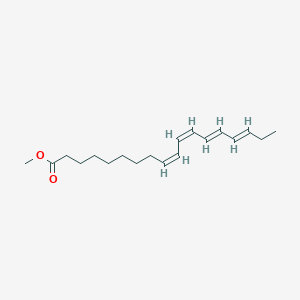
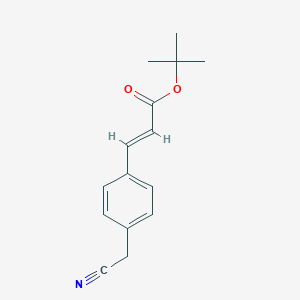
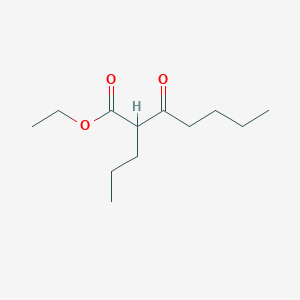


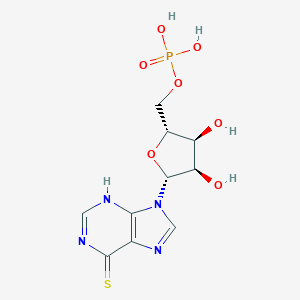
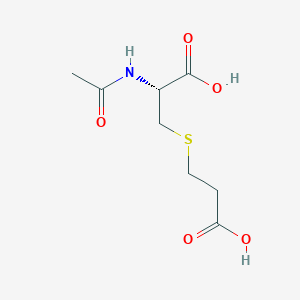
![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)
